2-(2-Fluoro-4-iodophenyl)acetic acid
Overview
Description
2-(2-Fluoro-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-iodophenyl)acetic acid typically involves the introduction of the fluorine and iodine substituents onto the phenylacetic acid framework. One common method involves the use of fluorobenzene and iodobenzene derivatives as starting materials. The synthetic route may include steps such as halogenation, nucleophilic substitution, and carboxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are designed for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability. The choice of raw materials and reagents, as well as the optimization of reaction parameters, play a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-iodophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional carboxyl or ketone groups, while substitution reactions may introduce new functional groups such as amines or ethers .
Scientific Research Applications
2-(2-Fluoro-4-iodophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the fluorine substituent.
2-Fluorophenylacetic acid: Similar structure but lacks the iodine substituent.
Phenylacetic acid: The parent compound without any halogen substituents.
Uniqueness
2-(2-Fluoro-4-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-fluoro-4-iodophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWKKXKURVOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345963-96-4 | |
Record name | 2-Fluoro-4-iodobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345963-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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